

Generation and Characterization of Amdoxovir-Resistant HIV-1 Strains: Application Notes and Protocols

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Compound of Interest

Compound Name: *Amdoxovir*

Cat. No.: *B1667026*

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Introduction

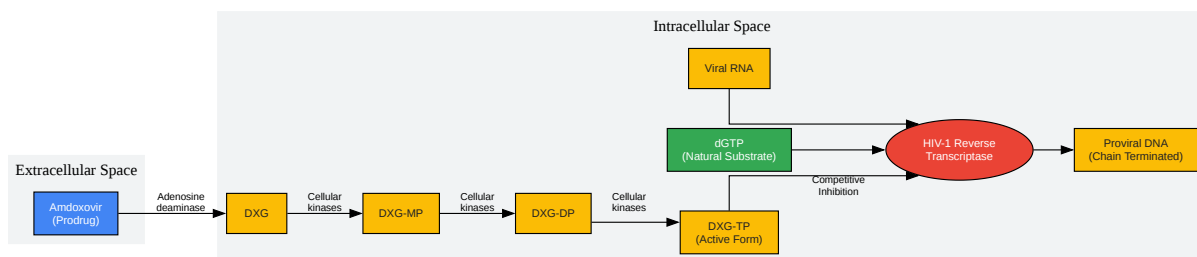
Amdoxovir (AMDX), a dioxolane guanosine analog, is a nucleoside reverse transcriptase inhibitor (NRTI) that was investigated for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a prodrug, **Amdoxovir** is converted in the body to its active triphosphate form, dioxolane guanosine triphosphate (DXG-TP). DXG-TP acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme and causes chain termination upon its incorporation into the growing viral DNA strand. The emergence of drug-resistant viral strains is a significant challenge in antiretroviral therapy. Understanding the mechanisms of resistance to **Amdoxovir** and developing standardized methods for generating and characterizing resistant strains are crucial for evaluating its potential role in combination therapies and for the development of next-generation NRTIs.

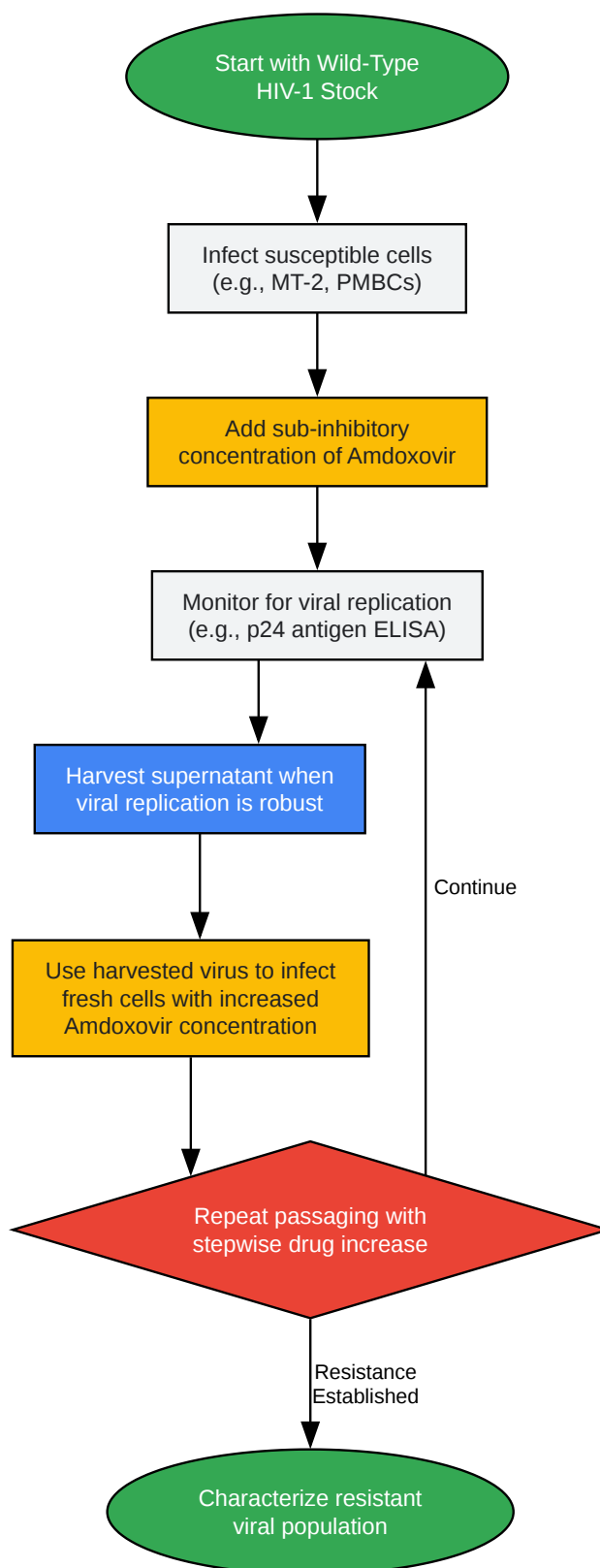
These application notes provide detailed protocols for the in vitro generation of **Amdoxovir**-resistant HIV-1 strains and their subsequent genotypic and phenotypic characterization.

Mechanism of Action of Amdoxovir

Amdoxovir is a prodrug of (-)-β-D-dioxolane guanosine (DXG). Following oral administration, **Amdoxovir** is absorbed and rapidly converted to DXG by adenosine deaminase.[1]

Intracellularly, DXG is phosphorylated by cellular kinases to its active triphosphate metabolite, DXG-TP. DXG-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the viral DNA by HIV-1 reverse transcriptase. Once incorporated, DXG-TP leads to the termination of DNA chain elongation due to the absence of a 3'-hydroxyl group.[2]





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References

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- 2. thebodypro.com [thebodypro.com]
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Address: 3281 E Guasti Rd

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